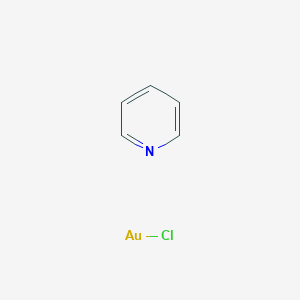

Chloro(pyridine)gold

Description

Structure

3D Structure of Parent

Properties

CAS No. |

22355-16-4 |

|---|---|

Molecular Formula |

C5H5AuClN |

Molecular Weight |

311.52 g/mol |

IUPAC Name |

chlorogold;pyridine |

InChI |

InChI=1S/C5H5N.Au.ClH/c1-2-4-6-5-3-1;;/h1-5H;;1H/q;+1;/p-1 |

InChI Key |

IXQITMOHIAYCOM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=NC=C1.Cl[Au] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Chloro(pyridine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chloro(pyridine)gold(I), a valuable precursor in the development of gold-based therapeutic agents and catalysts. This document details the experimental protocol for its preparation, presents key characterization data in a structured format, and illustrates the synthesis workflow for clarity.

Introduction

This compound(I), with the chemical formula (Py)AuCl, is a linear, two-coordinate gold(I) complex. The inherent reactivity of the gold(I) center, modulated by the pyridine ligand, makes this compound a versatile starting material for the synthesis of more complex gold-based molecules with potential applications in medicine and catalysis. This guide serves as a practical resource for researchers engaged in the exploration of gold chemistry.

Synthesis of this compound(I)

The synthesis of this compound(I) is typically achieved through a ligand exchange reaction, starting from a suitable gold(I) precursor. A common and effective method involves the reaction of chloro(dimethyl sulfide)gold(I), (SMe₂AuCl), with pyridine. The volatile dimethyl sulfide is readily displaced by pyridine to yield the desired product. The precursor, (SMe₂)AuCl, can be prepared from tetrachloroauric(III) acid (HAuCl₄).

Experimental Protocol

2.1.1. Synthesis of Chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl)

This precursor can be synthesized from tetrachloroauric(III) acid.

-

Procedure: A solution of tetrachloroauric(III) acid (HAuCl₄) in a suitable solvent is reacted with an excess of dimethyl sulfide (SMe₂). The gold(III) is reduced to gold(I) in situ, and the (SMe₂)AuCl complex precipitates from the reaction mixture. The solid is then collected by filtration, washed, and dried.

2.1.2. Synthesis of this compound(I) ((Py)AuCl)

-

Materials:

-

Chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl)

-

Pyridine (Py)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether or pentane

-

-

Procedure:

-

In a clean, dry flask, dissolve Chloro(dimethyl sulfide)gold(I) in dichloromethane.

-

To this solution, add a stoichiometric amount of pyridine.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the starting material.

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting solid is then washed with a non-polar solvent, such as diethyl ether or pentane, to remove any unreacted starting materials and byproducts.

-

The final product, this compound(I), is obtained as a solid and should be dried under vacuum.

-

Synthesis Workflow:

Figure 1: Synthesis workflow for this compound(I).

Characterization of this compound(I)

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound(I). The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₅AuClN |

| Molecular Weight | 311.52 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Decomposes before melting |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. The coordination of pyridine to the gold(I) center results in a downfield shift of the pyridine proton and carbon signals compared to the free ligand.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| H-2, H-6 | ~8.8 |

| H-4 | ~7.9 |

| H-3, H-5 | ~7.5 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~151 |

| C-4 | ~140 |

| C-3, C-5 | ~127 |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule. The coordination of pyridine to the gold center influences the characteristic ring stretching vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Pyridine ring stretching (ν C=N, ν C=C) | ~1600 - 1440 |

| Au-Cl stretching (ν Au-Cl) | ~330 - 350 |

| Au-N stretching (ν Au-N) | ~230 - 250 |

Logical Relationship of Characterization Data:

Figure 2: Interrelation of characterization techniques.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound(I) and a summary of its key characterization data. The straightforward synthesis and well-defined properties of this compound make it an excellent starting point for the development of novel gold(I)-based compounds for a range of scientific applications, particularly in the fields of medicinal chemistry and catalysis. The provided data and workflows are intended to support researchers in the successful preparation and verification of this important gold(I) complex.

Unraveling the Crystal Architecture of Chloro(pyridine)gold(I) Complexes: A Technical Guide

An in-depth exploration of the synthesis, crystallographic structure, and supramolecular assembly of chloro(pyridine)gold(I) complexes, revealing their true ionic nature as bis(pyridine)gold(I) dichloroaurate(I).

Introduction

The study of gold(I) complexes is a burgeoning field, with applications ranging from catalysis to medicinal chemistry. Within this class of compounds, this compound(I) serves as a fundamental model system. However, its seemingly simple stoichiometry, (py)AuCl, belies a more complex and elegant solid-state reality. Early crystallographic studies pioneered by the research group of Strähle revealed that these compounds do not exist as simple neutral monomers in the crystalline phase. Instead, they adopt an ionic lattice structure, correctly formulated as bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻.[1] This guide provides a comprehensive technical overview of the crystal structure of this foundational complex, including detailed experimental protocols, quantitative structural data, and a visualization of its molecular and supramolecular features.

Experimental Protocols

The successful synthesis and crystallization of high-quality single crystals are paramount for accurate X-ray crystallographic analysis. The following sections detail the methodologies for the preparation of bis(pyridine)gold(I) dichloroaurate(I).

Synthesis of bis(pyridine)gold(I) dichloroaurate(I)

The synthesis of [Au(py)₂][AuCl₂] can be achieved through the reaction of a suitable gold(I) precursor, such as (tetrahydrothiophene)gold(I) chloride ((tht)AuCl), with pyridine.

Materials:

-

(Tetrahydrothiophene)gold(I) chloride ((tht)AuCl)

-

Pyridine (py)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether or pentane

Procedure:

-

A solution of (tht)AuCl is prepared in a minimal amount of dichloromethane.

-

To this solution, two equivalents of pyridine are added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for a period of 1-2 hours, during which the product may begin to precipitate.

-

The volume of the solvent is reduced under a stream of inert gas or under reduced pressure to encourage further precipitation.

-

An anti-solvent, such as diethyl ether or pentane, is slowly added to the concentrated solution until the product fully precipitates.

-

The resulting solid is collected by filtration, washed with the anti-solvent, and dried in vacuo.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion.

Procedure:

-

The synthesized [Au(py)₂][AuCl₂] powder is dissolved in a minimal amount of a suitable solvent, such as dichloromethane, to create a saturated solution.

-

This solution is placed in a small vial or test tube.

-

The vial is then placed inside a larger, sealed container that contains a layer of an anti-solvent, such as diethyl ether or pentane.

-

The system is left undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

-

Slow diffusion of the anti-solvent vapor into the solution containing the complex will gradually decrease its solubility, leading to the formation of well-defined single crystals.

Crystallographic Data and Structure

The crystal structure of bis(pyridine)gold(I) dichloroaurate(I) was first determined by Adams, Hiller, and Strähle in 1982. The compound crystallizes in the monoclinic space group P2₁/n.

Unit Cell Parameters

The following table summarizes the unit cell dimensions for [Au(py)₂][AuCl₂].

| Parameter | Value |

| a | 9.778(3) Å |

| b | 9.876(4) Å |

| c | 15.655(6) Å |

| β | 90.75(3)° |

| Volume | 1510.9(9) ų |

| Z | 4 |

Bond Lengths and Angles

The structure is characterized by a linear two-coordinate [Au(py)₂]⁺ cation and a linear [AuCl₂]⁻ anion. The gold atom in the cation is coordinated by two nitrogen atoms from the pyridine ligands, while the gold atom in the anion is coordinated by two chloride ions.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Au1-N1 | 2.05(1) |

| Au1-N2 | 2.06(1) |

| Au2-Cl1 | 2.251(4) |

| Au2-Cl2 | 2.255(4) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| N1-Au1-N2 | 175.7(5) |

| Cl1-Au2-Cl2 | 178.5(2) |

Supramolecular Architecture and Interactions

A defining feature of the crystal structure of [Au(py)₂][AuCl₂] is the presence of aurophilic interactions, which are weak attractive forces between the gold centers of the cations and anions.

In the crystal lattice, the [Au(py)₂]⁺ cations and [AuCl₂]⁻ anions are arranged in a zigzag chain along the crystallographic b-axis.[1] This arrangement is stabilized by Au···Au contacts between the gold atoms of adjacent cations and anions. These aurophilic interactions, with distances of 3.249 Å and 3.416 Å, play a crucial role in the overall packing of the ions in the solid state.[1]

The following diagram illustrates the workflow for the characterization of the this compound(I) complex, highlighting its true ionic nature.

References

Unraveling the Electronic Landscape of Chloro(pyridine)gold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of gold(I) complexes is a burgeoning field, driven by their unique reactivity and potential applications in catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the electronic structure of the chloro(pyridine)gold(I) system. A critical examination of the scientific literature reveals that the simple monomeric species, this compound(I), is not the experimentally observed product under typical synthetic conditions. Instead, the reaction yields the ionic salt, bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻. This guide will focus on the electronic structure of this experimentally relevant ionic complex, while also providing a theoretical analysis of the hypothetical neutral this compound(I) for comparative purposes. Detailed experimental protocols for the synthesis and characterization of these species are provided, alongside a comprehensive summary of their structural and spectroscopic data. Furthermore, this guide outlines a robust computational methodology for investigating the electronic properties of these gold(I) complexes and presents key findings through structured data and visualizations.

Introduction

Gold(I) complexes, characterized by a d¹⁰ electronic configuration, typically adopt a linear two-coordinate geometry. This unique coordination environment, a consequence of relativistic effects, gives rise to fascinating chemical and physical properties, including aurophilic interactions and pronounced luminescence. The electronic structure of these complexes is highly sensitive to the nature of the coordinated ligands, which directly influences their stability, reactivity, and potential as therapeutic agents or catalysts. Pyridine, a simple yet versatile N-heterocyclic ligand, plays a significant role in tuning the electronic properties of metal complexes. Understanding the electronic structure of pyridine-ligated gold(I) chlorides is therefore of fundamental importance for the rational design of new gold-based technologies.

Initial investigations into the reaction of gold(I) chloride with pyridine led to the unexpected discovery that the product is not the simple neutral complex, but rather an ionic salt. This finding underscores the subtle energetic factors that govern the formation and stability of gold(I) compounds.

Synthesis and Characterization

The synthesis of pyridine-ligated gold(I) chloride complexes typically proceeds via a ligand exchange reaction starting from a labile gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), (tht)AuCl.

Experimental Protocols

2.1.1. Synthesis of Chloro(tetrahydrothiophene)gold(I), (tht)AuCl

This precursor is prepared by the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene (tht).

-

Materials: Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), tetrahydrothiophene (tht), ethanol, water, diethyl ether.

-

Procedure:

-

A solution of HAuCl₄·3H₂O (1.0 g, 2.5 mmol) in 20 mL of deionized water is prepared.

-

To this solution, 40 mL of ethanol is added.

-

Tetrahydrothiophene (0.5 mL, 5.7 mmol) is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for 30 minutes at room temperature, during which a white precipitate of (tht)AuCl forms.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

2.1.2. Synthesis of bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻

The reaction of (tht)AuCl with an excess of pyridine leads to the formation of the ionic salt.

-

Materials: Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl), pyridine, dichloromethane, diethyl ether.

-

Procedure:

-

A solution of (tht)AuCl (0.32 g, 1.0 mmol) in 10 mL of dichloromethane is prepared under an inert atmosphere.

-

Pyridine (0.24 mL, 3.0 mmol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The product is precipitated by the slow addition of diethyl ether.

-

The white crystalline product is collected by filtration, washed with diethyl ether, and dried under vacuum.

-

2.1.3. Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the unambiguous determination of the molecular structure.

-

Procedure:

-

A concentrated solution of the complex in a suitable solvent (e.g., dichloromethane) is prepared.

-

The solution is placed in a narrow tube, and a less polar solvent (e.g., diethyl ether or hexane) is carefully layered on top.

-

The tube is sealed and left undisturbed at a constant, cool temperature.

-

Over several days to weeks, crystals may form at the interface of the two solvents.

-

A suitable crystal is selected and mounted on a goniometer for data collection. Due to the potential air-sensitivity of the compounds, crystals should be handled under an inert oil.

-

Structural and Spectroscopic Data

The following tables summarize the key structural and spectroscopic data for the experimentally observed ionic complex, [Au(py)₂]⁺[AuCl₂]⁻, and the theoretically modeled neutral complex, this compound(I).

Table 1: Crystallographic Data for [Au(py)₂]⁺[AuCl₂]⁻

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.685 |

| b (Å) | 14.399 |

| c (Å) | 8.796 |

| β (°) | 95.86 |

| Z | 4 |

| Au-N bond length (Å) | ~2.06 |

| Au-Cl bond length (Å) | ~2.26 |

| N-Au-N bond angle (°) | ~180 |

| Cl-Au-Cl bond angle (°) | ~180 |

Table 2: Spectroscopic Data

| Technique | [Au(py)₂]⁺[AuCl₂]⁻ | This compound(I) (Theoretical) |

| ¹H NMR (δ, ppm) | Pyridine protons shifted downfield from free pyridine | Pyridine protons expected to be shifted downfield |

| ¹³C NMR (δ, ppm) | Pyridine carbons shifted from free pyridine | Pyridine carbons expected to be shifted |

| UV-Vis (λmax, nm) | Intense absorptions in the UV region | Expected absorptions in the UV region |

Electronic Structure: A Computational Approach

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of metal complexes.

Computational Methodology

-

Software: A modern quantum chemistry package such as Gaussian, ORCA, or ADF.

-

Functional: A hybrid functional, such as B3LYP or PBE0, is often a good choice for transition metal complexes.

-

Basis Set: For the gold atom, a relativistic effective core potential (ECP) and a corresponding valence basis set (e.g., LANL2DZ or the def2 series) should be employed to account for relativistic effects. For lighter atoms (C, H, N, Cl), a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVDZ) is appropriate.

-

Solvation: To model the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used.

-

Calculations:

-

Geometry optimization to find the minimum energy structure.

-

Frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Molecular orbital (MO) analysis to visualize the frontier orbitals (HOMO and LUMO) and understand the nature of the metal-ligand bonding.

-

Natural Bond Orbital (NBO) analysis to determine atomic charges and bond orders.

-

Time-dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

-

Electronic Structure of [Au(py)₂]⁺[AuCl₂]⁻

The electronic structure of this ionic complex is best understood by considering the individual cation and anion.

-

[Au(py)₂]⁺ Cation: The gold(I) center is linearly coordinated to two pyridine ligands. The highest occupied molecular orbital (HOMO) is primarily composed of gold d-orbitals, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital localized on the pyridine ligands. The bonding is dominated by σ-donation from the nitrogen lone pair of pyridine to an empty s/d hybrid orbital on the gold atom.

-

[AuCl₂]⁻ Anion: The gold(I) center is linearly coordinated to two chloride ligands. Similar to the cation, the HOMO has significant gold d-orbital character, and the LUMO is an antibonding combination of gold and chlorine orbitals.

Theoretical Electronic Structure of this compound(I)

For the hypothetical neutral complex, DFT calculations predict a linear geometry.

-

Molecular Orbitals: The HOMO is expected to be a combination of gold d-orbitals and chlorine p-orbitals. The LUMO is likely to be a π* orbital of the pyridine ring.

-

Bonding: The Au-N bond is a dative covalent bond resulting from the donation of the nitrogen lone pair into an empty gold hybrid orbital. The Au-Cl bond is a polar covalent bond.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and electronic structure.

Conclusion

The electronic structure of the this compound(I) system is more complex than its simple empirical formula suggests. Experimental evidence points to the formation of the ionic salt bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻, rather than a neutral monomeric species. The electronic properties of this ionic compound are dictated by the linear coordination geometry of the gold(I) centers in both the cation and the anion. Computational chemistry provides a powerful framework for understanding the subtle bonding interactions and the nature of the frontier molecular orbitals in these species. This in-depth understanding of the electronic structure is paramount for the future design and development of novel gold(I)-based compounds for applications in catalysis and medicine. Further experimental and theoretical studies on related systems will continue to unravel the fascinating and complex world of gold chemistry.

In-Depth Technical Guide: Thermal Stability and Decomposition of Chloro(pyridine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of Chloro(pyridine)gold(I). While often represented by the simple formula (Py)AuCl, crystallographic studies have revealed that this compound typically exists in an ionic form, bis(pyridine)gold(I) dichloroaurate(I), with the formula [Au(py)₂]⁺[AuCl₂]⁻[1]. This structural nuance is critical for understanding its thermal behavior. This document outlines the expected decomposition stages, provides detailed experimental protocols for thermal analysis, and presents a visual representation of the decomposition pathway.

Data Presentation: Thermal Decomposition Profile

The thermal decomposition of [Au(py)₂]⁺[AuCl₂]⁻ is anticipated to proceed in a multi-step process. The initial stage likely involves the loss of the pyridine ligands, followed by the decomposition of the resulting gold(I) chloride into elemental gold. The following table summarizes the expected quantitative data from a thermogravimetric analysis (TGA).

| Decomposition Stage | Proposed Reaction | Theoretical Mass Loss (%) | Estimated Temperature Range (°C) |

| Step 1 | [Au(py)₂]⁺[AuCl₂]⁻(s) → 2 py(g) + AuCl(s) | 28.8% | 150 - 250 |

| Step 2 | 2 AuCl(s) → 2 Au(s) + Cl₂(g) | 12.9% | > 250 |

| Total | 41.7% |

Note: The temperature ranges are estimations based on the thermal behavior of similar metal-pyridine and gold(I) complexes. Actual values would need to be determined experimentally.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound(I), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound, identifying the decomposition stages and the thermal stability threshold.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound(I) into a clean, inert TGA crucible (e.g., alumina or platinum)[2].

-

Experimental Conditions:

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative processes[2].

-

Temperature Program:

-

Begin with an isothermal segment at a temperature below the expected decomposition point (e.g., 30°C) for a sufficient duration to establish a stable baseline[2].

-

Increase the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the decomposition is complete (e.g., 600°C)[2].

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of the first mass loss step is indicative of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition, providing information on the energetics of these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For this compound, hermetically sealed pans may be necessary to contain any volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a controlled flow rate.

-

Temperature Program: Employ a similar temperature program as in the TGA analysis, with a constant heating rate (e.g., 10°C/min) covering the range of interest.

-

-

Data Analysis: The DSC thermogram will display endothermic or exothermic peaks corresponding to thermal events. Endothermic peaks may indicate melting or the energy required for decomposition, while exothermic peaks could represent crystallization or other energetic decomposition processes.

Evolved Gas Analysis (EGA)

For a more detailed investigation of the decomposition products, the TGA instrument can be coupled with a mass spectrometer (TGA-MS). This allows for the identification of the gaseous species evolved at each decomposition step[3].

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathway of this compound(I) and a general workflow for its thermal analysis.

Caption: Proposed thermal decomposition pathway of [Au(py)₂]⁺[AuCl₂]⁻.

Caption: General experimental workflow for the thermal analysis.

References

- 1. Crystal structures of four gold(I) complexes [AuL2]+[AuX2]− and a by-product (L·LH+)[AuBr2]− (L = substituted pyridine, X = Cl or Br) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

Solubility Profile of Chloro(pyridine)gold(I) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its utility in solution-based applications. It is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. For organometallic compounds like Chloro(pyridine)gold(I), the polarity of the organic solvent plays a significant role in its dissolution.

Qualitative Solubility Data

Based on available literature for this compound(I) and analogous gold(I) complexes, a qualitative assessment of its solubility in common organic solvents has been compiled. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound(I) in Various Organic Solvents

| Solvent Class | Solvent Examples | Qualitative Solubility |

| Polar Aprotic | Acetonitrile | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Acetone | Soluble | |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Alcohols | Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble | |

| Nonpolar | n-Hexane | Insoluble |

| Toluene | Sparingly Soluble | |

| Diethyl Ether | Sparingly Soluble |

Note: "Likely Soluble" indicates solvents in which similar polar gold(I) complexes have shown good solubility, though specific data for this compound(I) is not explicitly reported. "Sparingly Soluble" suggests that dissolution may be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These protocols are adaptable for organometallic compounds such as this compound(I).

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility.[1] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of this compound(I) to the chosen organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. To avoid particulate matter, a syringe filter (e.g., 0.22 µm PTFE) can be used.

-

-

Solvent Evaporation and Weighing:

-

Transfer the collected aliquot to a pre-weighed, dry container (e.g., a glass vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a less labor-intensive alternative to the gravimetric method, particularly for routine measurements.[2][3]

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound(I) in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound(I) of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound(I).

Caption: A logical workflow for the quantitative determination of solubility.

Conclusion

While quantitative solubility data for this compound(I) in organic solvents is not extensively documented, its qualitative behavior indicates good solubility in polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable approaches. The choice of method will depend on the available instrumentation, the required accuracy, and the specific properties of the compound and solvent system. It is recommended that solubility studies be conducted under controlled temperature conditions to ensure data reproducibility.

References

A Technical Guide to the Discovery and Characterization of Novel Chloro(pyridine)gold Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of novel chloro(pyridine)gold derivatives. It is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Gold complexes have a long history in medicine, with compounds like auranofin being used for the treatment of rheumatoid arthritis.[1] In recent years, there has been a resurgence of interest in gold-based compounds, particularly this compound derivatives, as potential therapeutic agents.[1][2] These complexes, featuring a gold center coordinated to one or more pyridine ligands and chloride ions, exhibit a range of promising biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The versatility of the pyridine ligand allows for extensive synthetic modification, enabling the fine-tuning of the electronic and steric properties of the resulting complexes to optimize their therapeutic potential.[6] This guide details the synthesis, structural characterization, and biological evaluation of this emerging class of metallodrugs.

Synthesis of this compound Derivatives

The synthesis of this compound complexes typically involves the reaction of a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄) or its sodium salt (Na[AuCl₄]), with a substituted or unsubstituted pyridine ligand.[3][7] The reaction conditions can be modulated to yield either gold(I) or gold(III) complexes. For gold(III) adducts, the reaction is often a straightforward addition, while the synthesis of gold(I) complexes may require a reducing agent or a specific precursor.

A general workflow for the synthesis of a Gold(III) complex is outlined below.

Structural and Spectroscopic Characterization

The definitive characterization of novel this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide crucial information about the molecular structure, bonding, and purity of the synthesized compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including precise bond lengths, bond angles, and the coordination geometry around the gold center. Gold(III) complexes typically adopt a square-planar geometry.[8][9]

Table 1: Selected Crystallographic Data for Representative this compound(III) Complexes

| Compound | Au-N Bond Length (Å) | Au-Cl (trans to N) (Å) | Au-Cl (cis to N) (Å) | N-Au-Cl Angle (°) | Reference |

|---|---|---|---|---|---|

| [AuCl₃(2-methylpyridine)] | 2.036 (avg) | N/A | N/A | ~90 / ~180 | [8][10] |

| [AuBr₃(2-methylpyridine)] | 2.059 (avg) | 2.395 (avg) | 2.421 (avg) | ~90 / ~180 | [8][10] |

| [Au(pyeb)Cl₃] | N/A | N/A | N/A | N/A | [3] |

| [Au(ppy)Cl₂] type | 1.960(6) | 2.277(2) | N/A | 97.8(2) |[11] |

Note: Data is averaged or representative where applicable. "pyeb" = 2-(1-ethylbenzyl)pyridine; "ppy" = 2-phenylpyridine.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the coordination of the pyridine ligand to the gold center. Upon coordination, the signals of the pyridine protons and carbons typically shift downfield.[3]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Free Ligand (pyeb) | Coordinated Ligand ([Au(pyeb)Cl₃]) | Δδ | Reference |

|---|---|---|---|---|

| H⁶ (pyridine) | ~8.6 | 8.68 | +0.08 | [3] |

| H⁴ (pyridine) | ~7.9 | 8.04 | +0.14 | [3] |

| Benzylic CH | ~4.9 | 5.02 | +0.12 |[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrations. The Au-Cl stretching vibrations in this compound(III) adducts are typically observed in the far-IR region, often around 350-370 cm⁻¹.[3][12]

Biological Activity and Mechanism of Action

This compound derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. Their activity is often attributed to their ability to interact with biological macromolecules, particularly proteins.

Antimicrobial and Antitumor Activity

These complexes have shown inhibitory effects against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains, and various cancer cell lines.[3][7][13]

Table 3: In Vitro Biological Activity of Selected this compound Complexes

| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| dichloro(2-pyridinecarboxylate)gold(III) | S. aureus | Inhibition | Active | [13] |

| [Au(pyeb)Cl₃] (Au1) | E. coli | MIC | >50 µg/mL | [3] |

| [Au(pyeb)Cl₃] (Au1) | S. aureus | MIC | 25 µg/mL | [3] |

| [Au(pyeb)Cl₃] (Au1) | HT29 Colon Cancer Cells | Metabolic Activity | Significant Reduction | [3][7] |

| [Au(pyeb-H)Cl₂] (Au2) | E. coli | MIC | 25 µg/mL | [3] |

| [Au(pyeb-H)Cl₂] (Au2) | S. aureus | MIC | 12.5 µg/mL | [3] |

| Gold(III) (2-phenyl)pyridine Complexes | HeLa Cancer Cells | EC₅₀ | Low µM range | [14] |

| [(pbi)AuCl₂] | A2780 Ovarian Carcinoma | IC₅₀ | Low µM range |[15] |

Note: MIC = Minimum Inhibitory Concentration; EC₅₀/IC₅₀ = Half-maximal (effective/inhibitory) concentration.

Proposed Mechanism of Action: Thioredoxin Reductase Inhibition

A primary molecular target for many gold complexes is the enzyme thioredoxin reductase (TrxR).[2][13] This seleno-cysteine-containing enzyme is a key component of the cellular antioxidant system. Gold(I) and Gold(III) ions are soft Lewis acids and have a high affinity for soft Lewis bases like sulfur and selenium, leading to the inhibition of enzymes like TrxR.[16] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

Detailed Experimental Protocols

This section provides standardized methodologies for the synthesis and evaluation of this compound derivatives, based on published procedures.[3][7]

Synthesis of [Au(pyeb)Cl₃] (Au1)

-

Reagents and Solvents: 2-(1-ethylbenzyl)pyridine (pyeb), Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O), Acetonitrile, Deionized Water, Dichloromethane, Diethyl ether.

-

Procedure: a. Prepare an aqueous solution of Na[AuCl₄]·2H₂O (e.g., 0.261 mmol in 8 mL water). b. Prepare a solution of the ligand, pyeb (e.g., 0.289 mmol in 2 mL acetonitrile). c. Add the gold solution to the ligand solution. A yellow suspension will form. d. Stir the resulting suspension for 3 hours at room temperature. e. Filter the mixture under vacuum to collect the solid precipitate. f. Recrystallize the crude product from a dichloromethane/diethyl ether solvent system to yield the pure complex as a yellow solid.[7]

-

Characterization: The final product should be characterized by elemental analysis, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., S. aureus, E. coli), 96-well microtiter plates, stock solution of the gold complex in DMSO.

-

Procedure: a. Prepare a bacterial inoculum in MHB and adjust its turbidity to the 0.5 McFarland standard. b. Perform serial two-fold dilutions of the gold complex stock solution in MHB directly in the 96-well plate. c. Add the standardized bacterial suspension to each well. d. Include positive (bacteria, no compound) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound derivatives represent a versatile and promising class of metallodrug candidates. The ability to systematically modify the pyridine ligand allows for the generation of large chemical libraries for structure-activity relationship (SAR) studies. The data presented herein demonstrates their potent in vitro activity against both microbial pathogens and cancer cells, often through mechanisms that differ from traditional organic drugs, such as the inhibition of thioredoxin reductase.[3][16] Future research should focus on optimizing the pharmacokinetic properties of these complexes, reducing off-target toxicity, and exploring their efficacy in in vivo models. The continued development of these novel gold compounds could lead to a new generation of therapeutics to combat antimicrobial resistance and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Gold-Derived Molecules as New Antimicrobial Agents [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gold(III) Complexes with 2-(1-Ethylbenzyl)pyridine as Promising Antimicrobial and Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Crystal structures of seven gold(III) complexes of the form L Au X 3 (L = substituted pyridine, X = Cl or Br) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of Gold Complexes to Address Bacterial Resistance, Quorum Sensing, Biofilm Formation, and Their Antiviral Properties against Bacteriophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Profile of a Series of Gold(III) (2‐phenyl)pyridine Complexes [ouci.dntb.gov.ua]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Anticancer Activity of Gold(I)-Chloroquine Complexes [scielo.org.mx]

In-depth Technical Guide on Theoretical Studies of Chloro(pyridine)gold Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on chloro(pyridine)gold complexes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed insights into the structural, spectroscopic, and electronic properties of these compounds.

Introduction

This compound(I), often represented by the empirical formula (Py)AuCl, is a coordination complex that has garnered interest due to the unique properties of gold(I) centers and their potential applications. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of bonding and predicting the physicochemical properties of these complexes. This guide synthesizes the available theoretical data and complements it with experimental findings to provide a holistic understanding.

A crucial aspect of this compound(I) chemistry is its structural nature. X-ray crystallography studies have revealed that compounds with the stoichiometry (Py)AuX (where X is a halogen) are often ionic in the solid state, forming salts of the type [Au(Py)₂]⁺[AuX₂]⁻[1]. In these structures, the ions can be linked by short gold-gold contacts, known as aurophilic interactions[1]. While this ionic form is prevalent in the solid state, theoretical studies often focus on the monomeric (Py)AuCl unit to understand the fundamental bonding and electronic characteristics.

Theoretical and Experimental Data Summary

The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental determinations for this compound complexes and related species.

Table 1: Structural Parameters

| Parameter | Species | Method | Value |

| Au-N Bond Length | [(3,5-dimethylpyridine)₂Au]⁺ | X-ray | 2.012(3) - 2.027(3) Å |

| Au-Cl Bond Length | [AuCl₂]⁻ | X-ray | (Not explicitly found for this specific anion in searches) |

| Au-Au Distance | [Au(py)₂]⁺[AuCl₂]⁻ | X-ray | 3.249 Å, 3.416 Å |

| N-Au-N Angle | [(3,5-dimethylpyridine)₂Au]⁺ | X-ray | ~180° (linear) |

| Cl-Au-Cl Angle | [AuCl₂]⁻ | X-ray | ~180° (linear) |

Note: Data for the specific [Au(py)₂]⁺[AuCl₂]⁻ complex is inferred from studies on closely related substituted pyridine derivatives[1]. The Au-Au distances refer to the zigzag chain formed by anion-cation interactions in the solid state[1].

Table 2: Spectroscopic and Electronic Properties (Theoretical)

| Property | Species | Method | Value |

| Au-N Vibrational Freq. | (Py)AuCl (monomer) | DFT | (Not explicitly found in searches) |

| Au-Cl Vibrational Freq. | (Py)AuCl (monomer) | DFT | (Not explicitly found in searches) |

| HOMO Energy | (Py)AuCl (monomer) | DFT | (Not explicitly found in searches) |

| LUMO Energy | (Py)AuCl (monomer) | DFT | (Not explicitly found in searches) |

| HOMO-LUMO Gap | (Py)AuCl (monomer) | DFT | (Not explicitly found in searches) |

Note: While general DFT studies on gold-pyridine complexes exist, specific calculated vibrational frequencies and electronic properties for the monomeric this compound(I) were not explicitly found in the performed searches. The principles of such calculations are discussed in the methodologies section.

Experimental Protocols

Synthesis of this compound(I) Complexes

The synthesis of this compound(I) complexes, which typically result in the ionic form [Au(Py)₂]⁺[AuCl₂]⁻, can be achieved through the reaction of a gold(I) precursor with pyridine. A general protocol is as follows:

-

Precursor Preparation: A common starting material is chloro(tetrahydrothiophene)gold(I), (tht)AuCl, which is prepared from the reduction of tetrachloroauric acid (HAuCl₄) in the presence of tetrahydrothiophene.

-

Ligand Exchange Reaction: To a solution of (tht)AuCl in a suitable solvent such as dichloromethane or ethanol, two equivalents of pyridine are added.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Isolation: The product, [Au(Py)₂]⁺[AuCl₂]⁻, often precipitates from the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

This protocol is a generalized procedure based on the synthesis of various gold(I)-phosphine and -amine complexes. Specific conditions may vary.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the complex. The coordination of pyridine to the gold center is expected to cause shifts in the vibrational frequencies of the pyridine ring compared to the free ligand. The Au-N and Au-Cl stretching vibrations are typically observed in the far-IR region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the pyridine ligand and provide information about its electronic environment upon coordination. The signals for the pyridine protons and carbons are expected to shift upon complexation.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the cationic part of the complex, [Au(Py)₂]⁺.

Theoretical Calculation Methodology

Theoretical studies on gold complexes are predominantly carried out using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

-

Software: Common software packages for these calculations include Gaussian, ORCA, and VASP.

-

Functional and Basis Set: A popular choice of functional is B3LYP. For the gold atom, a relativistic effective core potential (ECP) such as LANL2DZ is used to account for relativistic effects, along with a suitable basis set for the valence electrons. For lighter atoms like C, H, N, and Cl, Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets are commonly employed.

-

Geometry Optimization: The molecular geometry of the complex is optimized to find the lowest energy structure.

-

Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical IR and Raman spectra.

-

Electronic Structure Analysis: The energies and compositions of the molecular orbitals (e.g., HOMO and LUMO) are calculated to understand the electronic transitions and reactivity of the complex. Natural Bond Orbital (NBO) analysis can provide insights into the nature of the gold-ligand bonds.

Visualizations

The following diagrams illustrate key conceptual frameworks in the study of this compound complexes.

Caption: Synthetic pathway for this compound(I) complexes.

Caption: Relationship between the theoretical monomer and the ionic solid-state form.

Caption: Typical workflow for DFT calculations on this compound(I).

Conclusion

The study of this compound complexes reveals a fascinating interplay between their monomeric theoretical representation and their ionic nature in the solid state. While experimental techniques provide invaluable data on the bulk and crystalline properties, theoretical calculations are essential for a detailed understanding of the bonding, electronic structure, and reactivity at the molecular level. This guide has summarized the key theoretical and experimental aspects, providing a foundation for further research and development in the application of these and related gold complexes in catalysis and medicinal chemistry. Future work should focus on obtaining more detailed theoretical data for the monomeric (Py)AuCl species to provide a more complete picture and to bridge the gap between theoretical models and experimental observations.

References

An In-depth Technical Guide on the Redox Properties of Chloro(pyridine)gold Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of chloro(pyridine)gold complexes. It delves into their synthesis, electrochemical behavior, and the mechanisms of their redox reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. This document is intended to be a valuable resource for researchers and professionals in the fields of inorganic chemistry, medicinal chemistry, and drug development who are interested in the potential of gold-based compounds.

Introduction

Gold complexes have emerged as a fascinating class of compounds with diverse applications, ranging from catalysis to medicine. The unique redox chemistry of gold, cycling between the Au(I) and Au(III) oxidation states, is central to many of these applications. This compound(I) complexes, in particular, serve as fundamental building blocks and model systems for understanding the electronic and steric effects that govern the redox behavior of gold. The ability to tune the redox potential of these complexes through substitution on the pyridine ligand makes them attractive candidates for the rational design of new catalysts and therapeutic agents. This guide will explore the synthesis of these complexes, the electrochemical techniques used to characterize their redox properties, and the mechanistic details of their oxidative addition and reductive elimination reactions.

Synthesis of this compound(I) Complexes

The synthesis of this compound(I) complexes and their substituted analogues is typically achieved through the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), with the desired pyridine ligand. The labile tetrahydrothiophene (tht) ligand is readily displaced by the pyridine, yielding the target complex.

General Experimental Protocol for the Synthesis of Chloro(4-substituted-pyridine)gold(I) Complexes

This protocol is a generalized procedure based on established synthetic methods.

Materials:

-

Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

-

Substituted pyridine (e.g., pyridine, 4-aminopyridine, 4-cyanopyridine)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether or pentane

Procedure:

-

In a clean, dry flask, dissolve chloro(tetrahydrothiophene)gold(I) (1.0 mmol) in dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve the desired substituted pyridine (1.0 mmol) in dichloromethane (10 mL).

-

Slowly add the pyridine solution to the stirred solution of [AuCl(tht)] at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, reduce the volume of the solvent in vacuo.

-

Add diethyl ether or pentane to the concentrated solution to precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Characterization of the synthesized complexes should be performed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Redox Properties and Electrochemistry

The redox behavior of this compound complexes is dominated by the Au(I)/Au(III) couple. Cyclic voltammetry (CV) is a powerful technique to investigate these redox processes, providing information on the redox potentials and the reversibility of the electron transfer reactions.

General Experimental Protocol for Cyclic Voltammetry

Instrumentation and Materials:

-

Potentiostat with a three-electrode setup

-

Working electrode: Glassy carbon or platinum electrode

-

Reference electrode: Ag/AgCl or saturated calomel electrode (SCE)

-

Counter electrode: Platinum wire or gauze

-

Electrochemical cell

-

Solvent: Acetonitrile or dichloromethane (spectroscopic grade)

-

Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)

-

Analyte: this compound(I) complex (typically 1-5 mM)

-

Internal standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple

Procedure:

-

Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.

-

Add the this compound(I) complex to the electrolyte solution to the desired concentration.

-

If using an internal standard, add ferrocene to the solution.

-

Deoxygenate the solution by bubbling with a stream of inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation of the Au(I) complex, and then reversing the scan to a negative potential.

-

Record the voltammogram of the Fc/Fc⁺ couple in the same solution to use as an internal reference for potential measurements.

-

Analyze the resulting voltammogram to determine the anodic peak potential (Epa) for the Au(I) → Au(III) oxidation and the cathodic peak potential (Epc) for the reverse reduction, if observed.

Influence of Pyridine Substituents on Redox Potential

The electronic properties of the substituent on the pyridine ring have a significant impact on the redox potential of the gold center. Electron-donating groups (EDGs) on the pyridine ligand increase the electron density at the gold center, making the Au(I) complex easier to oxidize and thus shifting the oxidation potential to less positive values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the gold center, making oxidation more difficult and shifting the oxidation potential to more positive values.

This relationship can be quantified by correlating the redox potentials with the Hammett parameters (σ) of the substituents. A linear relationship is often observed, demonstrating the predictable nature of these electronic effects.

Table 1: Expected Trends in Redox Potentials of Chloro(4-substituted-pyridine)gold(I) Complexes

| Substituent (X) at 4-position | Hammett Parameter (σp) | Expected Effect on Epa (Au(I)/Au(III)) |

| -NH₂ | -0.66 | Significant shift to less positive potential |

| -OCH₃ | -0.27 | Shift to less positive potential |

| -CH₃ | -0.17 | Slight shift to less positive potential |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Shift to more positive potential |

| -CN | +0.66 | Significant shift to more positive potential |

Note: The actual redox potential values are dependent on the specific experimental conditions (solvent, electrolyte, etc.). This table illustrates the expected relative trends.

Mechanisms of Redox Reactions

The redox chemistry of this compound complexes involves two fundamental processes: oxidative addition and reductive elimination.

Oxidative Addition

Oxidative addition is the process by which the gold(I) center is oxidized to gold(III) with the concomitant addition of two new ligands. For this compound(I), this can be initiated by reaction with an oxidizing agent, such as a halogen (e.g., Cl₂).

Reaction: [Au¹Cl(py)] + Cl₂ → [Au³Cl₃(py)]

The mechanism of oxidative addition can proceed through different pathways, including a concerted mechanism or a stepwise ionic or radical mechanism, depending on the nature of the gold complex and the oxidizing agent.

Methodological & Application

Chloro(pyridine)gold(I) as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(pyridine)gold(I) is a versatile and efficient catalyst in a variety of organic transformations. Its ability to act as a soft π-acid allows for the activation of alkynes, allenes, and alkenes towards nucleophilic attack under mild reaction conditions. This reactivity profile has made it a valuable tool in the synthesis of complex molecular architectures, including heterocycles and carbocycles, which are often key scaffolds in pharmaceutical agents. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into its catalytic mechanism.

Applications in Organic Synthesis

This compound(I) and its derivatives have demonstrated significant catalytic activity in a range of organic reactions. The pyridine ligand can modulate the electronic properties and stability of the gold(I) center, influencing its catalytic efficacy. Key application areas include:

-

Cyclization and Cycloisomerization Reactions: Gold(I) catalysts excel at promoting intramolecular reactions of enynes and other unsaturated systems to form various ring structures.

-

Nucleophilic Addition to Alkynes: The catalyst activates the carbon-carbon triple bond, facilitating the addition of a wide range of nucleophiles, including water (hydration), alcohols (hydroalkoxylation), and amines (hydroamination).

-

Hydroarylation: this compound(I) can catalyze the addition of C-H bonds of arenes across carbon-carbon multiple bonds.

Data Presentation: Catalytic Efficiency

The following tables summarize the quantitative data for representative reactions catalyzed by pyridine-ligated gold complexes, showcasing the catalyst's efficiency under various conditions.

Table 1: Gold-Catalyzed Cyclopropanation of Styrene with Propargyl Ester [1][2]

| Catalyst | Loading (mol%) | Time (h) | Conversion (%) |

| [(pyridine)₂Au(III)]Cl | 5 | 1 | 100 |

| [(2,6-lutidine)₂Au(III)]Cl | 5 | 24 | 10 |

| [(pyridine-2-carboxylate)Au(III)] | 5 | 24 | 0 |

| [(2-H)-Au(I)]BF₄ | 5 | 5 | 100 |

Reaction conditions: Styrene (0.5 mmol), propargyl ester (0.25 mmol), catalyst (5 mol%) in CDCl₃ at 25 °C.[1][2]

Table 2: Gold-Catalyzed Intermolecular Hydroarylation of Alkynes with Indoles [3]

| Alkene | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Styrene | 2 | 1 | 95 |

| 4-Methylstyrene | 2 | 1 | 92 |

| 4-Chlorostyrene | 2 | 3 | 85 |

| 1-Octene | 2 | 12 | 90 (MW) |

Reaction conditions: Indole (0.5 mmol), alkene (1.0 mmol), [(PPh₃)AuCl]/AgOTf (2 mol%) in toluene at 85 °C. MW = Microwave irradiation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound(I)

This protocol describes the synthesis of the this compound(I) catalyst from a gold(III) precursor.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Pyridine

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve tetrachloroauric(III) acid in methanol.

-

To this solution, add two equivalents of pyridine. An immediate precipitate should form.[1][2]

-

Stir the reaction mixture at room temperature for 1 hour.

-

Collect the precipitate by filtration.

-

Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound(I).

Protocol 2: Intramolecular Hydroarylation of an Alkyne

This protocol details a typical procedure for a gold-catalyzed intramolecular hydroarylation reaction to synthesize a cyclic compound.

Materials:

-

Substrate (e.g., an ortho-alkynylbiaryl)

-

This compound(I)

-

Silver salt (e.g., AgSbF₆ or AgOTf) - as a halide scavenger to generate the active cationic gold species.

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne substrate in the anhydrous solvent.

-

In a separate vial, weigh the this compound(I) catalyst (typically 1-5 mol%) and the silver salt activator (1-5 mol%).

-

Add a small amount of the anhydrous solvent to the catalyst/activator mixture and stir for a few minutes to allow for the in-situ generation of the active cationic gold catalyst.

-

Transfer the activated catalyst solution to the flask containing the substrate via syringe.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.

Catalytic Mechanism and Visualization

The catalytic cycle of gold(I)-catalyzed nucleophilic addition to alkynes generally proceeds through the following key steps:

-

Ligand Exchange/Activation: The precatalyst, this compound(I), is activated by a halide scavenger (e.g., a silver salt) to generate a highly electrophilic cationic gold(I) species. The pyridine ligand remains coordinated to the gold center.

-

Alkyne Coordination: The unsaturated C-C triple bond of the substrate coordinates to the cationic gold(I) center, forming a π-complex. This coordination activates the alkyne towards nucleophilic attack by rendering it more electrophilic.

-

Nucleophilic Attack: A nucleophile (either from another molecule in an intermolecular reaction or from the same molecule in an intramolecular reaction) attacks the activated alkyne. This attack typically occurs in an anti fashion with respect to the gold catalyst.

-

Protodeauration/Regeneration: The resulting vinyl-gold intermediate undergoes protodeauration, where a proton is transferred to the carbon atom previously bonded to gold, releasing the product and regenerating the active cationic gold(I) catalyst, which can then enter a new catalytic cycle.

Catalytic Cycle for Intramolecular Hydroarylation

Caption: Catalytic cycle of this compound(I) in intramolecular hydroarylation.

Experimental Workflow for a Catalyzed Reaction

Caption: General experimental workflow for a gold-catalyzed organic reaction.

References

Application Notes and Protocols: Chloro(pyridine)gold(I) in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Chloro(pyridine)gold(I), a promising gold(I) complex with potential as an anticancer agent. The document details its mechanism of action, protocols for its synthesis and biological evaluation, and presents key data in a structured format for easy interpretation.

Introduction

Gold(I) complexes have emerged as a significant class of potential anticancer compounds, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[1] this compound(I) is a representative member of this class, characterized by a linear geometry with a gold(I) center coordinated to a pyridine and a chloride ligand. Its therapeutic potential primarily stems from its ability to inhibit the thioredoxin reductase (TrxR) enzyme, a key regulator of cellular redox homeostasis.[2][3] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells.[3][4]

Mechanism of Action

The primary molecular target of this compound(I) is the seleno-cysteine residue in the active site of thioredoxin reductase (TrxR).[5][6] The gold(I) center has a high affinity for selenium, leading to the formation of a covalent bond and subsequent irreversible inhibition of the enzyme.[5]

The inhibition of TrxR disrupts the thioredoxin system, which is crucial for maintaining a reducing intracellular environment. This disruption leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress.[4][7] Elevated ROS levels damage cellular components, including lipids, proteins, and DNA, and trigger the intrinsic pathway of apoptosis.[8][9] This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade, ultimately leading to programmed cell death.[10][11][12]

References

- 1. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Induction of mitochondrial permeability transition by auranofin, a Gold(I)-phosphine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A dual approach to cancer treatment: gold(i) terpyridine derivatives as DNA binders and inhibitors of mammalian thioredoxin reductase - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and characterization of gold complexes with pyridine-based SNS ligands and as homogeneous catalysts for reduction of 4-nitrophenol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Novel gold(I) complexes induce apoptosis in leukemia cells via the ROS-induced mitochondrial pathway with an upregulation of Harakiri and overcome multi drug resistances in leukemia and lymphoma cells and sensitize drug resistant tumor cells to apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gold Nanoparticle-Enhanced Production of Reactive Oxygen Species for Radiotherapy and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial toxicity induced by a thiourea gold(i) complex: mitochondrial permeability transition and respiratory deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria are primary targets in apoptosis induced by the mixed phosphine gold species chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chloro(pyridine)gold(I) as a Precursor for Gold Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field, particularly in drug delivery, owing to their unique physicochemical properties. These include high surface area-to-volume ratio, surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization.[1] AuNPs can be engineered to carry and deliver a variety of therapeutic agents, including small molecule drugs and large biomolecules, to specific targets within the body, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[2][3] The properties and performance of AuNPs are highly dependent on their size, shape, and surface chemistry, which are in turn influenced by the synthesis method and the precursors used.[1]

Traditionally, the synthesis of AuNPs has predominantly relied on the reduction of gold(III) salts, most commonly chloroauric acid (HAuCl₄).[4] However, the exploration of alternative precursors is a burgeoning area of research aimed at achieving finer control over nanoparticle characteristics and introducing novel functionalities. This document focuses on the potential use of a gold(I) precursor, Chloro(pyridine)gold(I) (AuCl(py)), for the synthesis of gold nanoparticles tailored for drug delivery applications. While less common than Au(III) precursors, Au(I) compounds offer alternative reaction pathways that could lead to nanoparticles with distinct surface properties and functionalities.

Synthesis of Gold Nanoparticles from this compound(I): A Proposed Protocol

Direct and established protocols for the synthesis of gold nanoparticles from this compound(I) are not widely reported in scientific literature. However, based on the known reactivity of similar gold(I) complexes, a feasible synthesis approach involves the thermal decomposition of the precursor in a high-boiling point solvent, coupled with the use of a stabilizing agent to control particle growth and prevent aggregation. Research on other gold(I) halides, such as AuCl and AuBr, has shown that they can be decomposed in the presence of alkylamines to form gold nanoparticles without the need for a strong reducing agent.[5][6]

Proposed Synthesis Protocol: Thermal Decomposition Method

This proposed protocol is based on the principles of thermal decomposition of organometallic precursors.

Materials:

-

This compound(I) (AuCl(py))

-

Oleylamine (stabilizing agent)

-

1-Octadecene (high-boiling point solvent)

-

Ethanol (for purification)

-

Chloroform (for dispersion)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line for inert atmosphere (optional, but recommended)

-

Centrifuge

-

Sonicator

Procedure:

-

Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, dissolve this compound(I) (e.g., 0.1 mmol) and oleylamine (e.g., 1 mmol) in 1-octadecene (e.g., 20 mL).

-

Degassing (Optional but Recommended): To ensure a controlled reaction environment, the mixture can be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Thermal Decomposition: Heat the mixture to a specific temperature (e.g., 120-180 °C) under vigorous stirring. The reaction temperature will be a critical parameter to control the size of the resulting nanoparticles. The solution color is expected to change, indicating the formation of gold nanoparticles. The reaction can be monitored by taking small aliquots and analyzing them using UV-Vis spectroscopy.

-

Reaction Termination and Cooling: Once the desired nanoparticle formation is achieved (indicated by a stable surface plasmon resonance peak in the UV-Vis spectrum), stop heating and allow the reaction mixture to cool down to room temperature.

-

Purification: Add an excess of ethanol to the cooled solution to precipitate the gold nanoparticles.

-

Centrifugation: Centrifuge the mixture to pellet the gold nanoparticles. Discard the supernatant.

-

Washing: Re-disperse the nanoparticle pellet in a small amount of chloroform or a similar solvent and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove excess oleylamine and 1-octadecene.

-

Final Product: After the final wash, dry the gold nanoparticle pellet under vacuum and store it for further characterization and use. The purified nanoparticles can be re-dispersed in various organic solvents.

Characterization of Gold Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and suitability of the synthesized gold nanoparticles for drug delivery applications. The following are key characterization techniques and representative data, which, in the absence of specific data for AuNPs from this compound(I), are based on well-characterized AuNPs of similar size synthesized from conventional precursors.

Table 1: Representative Physicochemical Properties of Gold Nanoparticles

| Parameter | Method | Typical Value | Significance in Drug Delivery |

| Core Size (Diameter) | Transmission Electron Microscopy (TEM) | 10 - 20 nm | Influences biodistribution, cellular uptake, and clearance. |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 15 - 30 nm | Reflects the effective size in biological media, including the ligand shell. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the uniformity of the nanoparticle population. |

| Surface Plasmon Resonance (λmax) | UV-Visible Spectroscopy | 520 - 530 nm | Confirms the formation of spherical gold nanoparticles and their stability. |

| Zeta Potential | Dynamic Light Scattering (DLS) | -30 mV to +30 mV (depending on surface functionalization) | Indicates surface charge and colloidal stability. |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical | Affects cellular uptake and in vivo behavior. |

Drug Loading and Release

Gold nanoparticles can be loaded with therapeutic agents through various mechanisms, including covalent conjugation, electrostatic interaction, and physical adsorption.[3] The choice of loading strategy depends on the properties of the drug and the desired release profile.

Table 2: Representative Drug Loading and Release Characteristics

| Drug | Loading Method | Loading Efficiency (%) | Release Trigger | Release Profile |

| Doxorubicin | Covalent (pH-sensitive linker) | 85-95% | Low pH (tumor microenvironment) | Sustained release over 24-48 hours |